1,2,3-Trihydroxyanthraquinone, sodium salt
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Overview
Description
1,2,3-Trihydroxyanthraquinone, sodium salt is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups and forming a sodium salt. This compound is part of the trihydroxyanthraquinone family, which includes several isomeric compounds known for their historical significance as dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihydroxyanthraquinone, sodium salt typically involves the hydroxylation of anthraquinone followed by neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective hydroxylation at the 1, 2, and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes using oleum or sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trihydroxyanthraquinone, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,3-Trihydroxyanthraquinone, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antioxidant properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which 1,2,3-Trihydroxyanthraquinone, sodium salt exerts its effects involves the interaction with cellular proteins and pathways. It is known to inhibit cancer progression by targeting proteins such as kinases, topoisomerases, and matrix metalloproteinases. These interactions lead to increased reactive oxygen species production, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trihydroxyanthraquinone (Oxyanthrarufin)
- 1,2,6-Trihydroxyanthraquinone (Flavopurpurin)
- 1,2,7-Trihydroxyanthraquinone (Isopurpurin, Anthrapurpurin)
- 1,2,8-Trihydroxyanthraquinone (Oxychrysazin) .
1,2,4-Trihydroxyanthraquinone (Purpurin): A component of madder root dye.
Uniqueness
1,2,3-Trihydroxyanthraquinone, sodium salt is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to form stable sodium salts enhances its solubility and usability in various applications compared to other isomers .
Properties
CAS No. |
84501-58-6 |
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Molecular Formula |
C14H7NaO5 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracen-2-olate |
InChI |
InChI=1S/C14H8O5.Na/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16;/h1-5,15,18-19H;/q;+1/p-1 |
InChI Key |
PECISXXELWHIKG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[O-].[Na+] |
Origin of Product |
United States |
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